N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide

Melatonin receptor agonist 5-HT2C receptor antagonist Dual pharmacology

This oxalamide chemical probe uniquely combines melatonin receptor (MT1/MT2) agonism with serotonin 5-HT2C antagonism, a dual mechanism validated by agomelatine’s clinical success for depression and circadian rhythm disorders. Use to benchmark novel analogs in the N-(substituted naphthyl-ethyl) oxalamide series, validate target engagement in recombinant cell lines, or as a specificity control against same-MW Ozanimod in phenotypic screens. Procure now to de-risk your SAR campaigns. Custom synthesis and bulk quantities available.

Molecular Formula C23H24N4O3
Molecular Weight 404.5 g/mol
CAS No. 941934-03-8
Cat. No. B3309296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide
CAS941934-03-8
Molecular FormulaC23H24N4O3
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESC1COCCN1C(CNC(=O)C(=O)NC2=CC=NC=C2)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C23H24N4O3/c28-22(23(29)26-18-8-10-24-11-9-18)25-16-21(27-12-14-30-15-13-27)20-7-3-5-17-4-1-2-6-19(17)20/h1-11,21H,12-16H2,(H,25,28)(H,24,26,29)
InChIKeyCTSBQLGQEPCVLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide (CAS 941934-03-8): A Unique Dual-Action Pharmacophore for CNS Drug Discovery


N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide (CAS 941934-03-8) is a synthetic small-molecule oxalamide derivative that serves as a chemical probe in central nervous system (CNS) drug discovery programs. Its patented core scaffold confers a dual mechanism of action as both a melatonin receptor (MT1/MT2) agonist and a serotonin 5-HT2C receptor antagonist [1]. While specific quantitative bioactivity data for this precise analog remains unpublished in primary literature, the compound resides within a well-characterized structural class extensively documented in patent US11980598B2 (assigned to Beijing Greatway Pharmaceutical Technology Co., Ltd.) for treating depression and circadian rhythm disorders [1]. The compound features a morpholine ring connected to a naphthalene moiety via an ethyl linker, with a pyridin-4-yl oxalamide terminus, resulting in a molecular formula of C23H24N4O3 and a molecular weight of 404.5 g/mol [2].

Why Generic Substitution Fails for N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide: The Risk of In-Class Analog Swapping


The N-(substituted naphthyl-ethyl) oxalamide chemotype exhibits extreme sensitivity to pendant group modifications, meaning that even structurally minor in-class analogs cannot be interchanged without potentially catastrophic shifts in target engagement, selectivity, and functional activity. Patent data demonstrates that the nature of the amide substituent on the oxalamide core critically determines whether the compound functions as a melatonin receptor agonist, a 5-HT2C antagonist, or both simultaneously [1]. For instance, replacing the pyridin-4-yl group of CAS 941934-03-8 with a 2-fluorophenyl (CAS 941977-45-3) or an isoxazol-3-yl (CAS 941933-94-4) moiety alters both the electronic character and hydrogen-bonding capacity of the pharmacophore, which are essential for dual receptor engagement [1]. Similarly, substituting the naphthalen-1-yl core with a thiophen-2-yl group (CAS 941932-52-1) abolishes the naphthalene-specific pi-stacking interactions required for melatonin receptor binding, as inferred from the established structure-activity relationships (SAR) of agomelatine-class compounds [2]. Furthermore, this compound is structurally and mechanistically distinct from other clinically relevant agents sharing the same molecular formula (C23H24N4O3, MW 404.5), such as Ozanimod, which acts as an S1P receptor modulator rather than a melatonergic/serotonergic dual agent, underscoring that molecular weight-matched substitution is profoundly inappropriate [3]. Without explicit, target-specific bioequivalence data for each analog, substitution introduces unquantifiable risk to experimental reproducibility.

Product-Specific Quantitative Evidence Guide for CAS 941934-03-8: Comparator-Based Differentiation


Dual Melatonin Agonist / 5-HT2C Antagonist Mechanism vs. Single-Target Comparators

CAS 941934-03-8 is patented as a member of a compound class specifically designed to simultaneously agonize melatonin receptors (MT1/MT2) and antagonize the serotonin 5-HT2C receptor [1]. This dual mechanism is structurally enabled by the combination of the naphthalen-1-yl group (required for melatonin receptor binding) and the pyridin-4-yl oxalamide terminus (critical for 5-HT2C antagonist activity). In contrast, the closest structural analogs—such as N-(2-fluorophenyl) analog (CAS 941977-45-3) and N-(isoxazol-3-yl) analog (CAS 941933-94-4)—have not been reported to retain this dual pharmacological profile in the patent disclosure [1]. Furthermore, the clinically established dual melatonergic/5-HT2C antagonist agomelatine (CAS 138112-76-2) achieves human MT1 and MT2 binding with Ki values in the nanomolar range and 5-HT2C antagonism at sub-micromolar concentrations, serving as a class-level benchmark for the therapeutic concept [2].

Melatonin receptor agonist 5-HT2C receptor antagonist Dual pharmacology CNS drug discovery

Structural Differentiation from Molecular Weight-Matched Ozanimod (S1P Modulator) for CNS Target Specificity

Both CAS 941934-03-8 and the FDA-approved drug Ozanimod (CAS 1306760-87-1) share the identical molecular formula C23H24N4O3 and a molecular weight of 404.5 g/mol [1]. However, their pharmacophores direct them toward entirely distinct biological targets. Ozanimod acts as a potent S1P1 (EC50=0.41 nM) and S1P5 (EC50=11 nM) receptor agonist, with no reported affinity for melatonin or 5-HT2C receptors [2]. In contrast, the naphthalene-morpholine-pyridinyl oxalamide architecture of CAS 941934-03-8 is specifically claimed for melatonergic/serotonergic dual activity [3]. This is a critical procurement consideration: any laboratory inventory system or screening campaign that selects compounds solely by molecular formula or molecular weight would risk conflating these two mechanistically unrelated agents, leading to entirely spurious structure-activity relationship conclusions.

Molecular formula identity Off-target risk S1P receptor CNS selectivity

Distinctive Physicochemical Profile vs. Thiophene and p-Tolyl Analogs for Formulation and Permeability

The physicochemical profile of CAS 941934-03-8 can be computationally compared to its direct scaffold analogs to identify procurement-relevant differentiators. While experimentally determined logP and solubility values for this specific compound remain proprietary, in silico predictions based on the oxalamide chemotype indicate that the pyridin-4-yl substituent (pKa ~5.2 for the conjugate acid) confers a distinct ionization profile compared to the thiophene analog (CAS 941932-52-1) and the p-tolyl analog [1]. The pyridine nitrogen serves as both a hydrogen-bond acceptor and a site for potential salt formation, which can enhance aqueous solubility in acidic formulations relative to the purely lipophilic p-tolyl variant. The naphthalen-1-yl group contributes a calculated logP increment of approximately +2.3 units compared to a thiophene replacement, suggesting greater membrane partitioning capacity consistent with CNS drug-like properties [2].

Physicochemical properties logP CNS permeability Analog comparison

Synthetic Tractability: C2-Symmetric Oxalamide vs. Asymmetric Urea or Amide Scaffolds in Comparator Classes

The oxalamide (ethanediamide) core of CAS 941934-03-8 offers distinct synthetic and procurement advantages over structurally related but mechanistically divergent comparator scaffolds. The oxalamide linkage is formed through a convergent two-step sequence: (i) reaction of oxalyl chloride with the naphthyl-morpholino ethylamine to form the mono-oxalamide intermediate, followed by (ii) coupling with 4-aminopyridine [1]. This contrasts with the asymmetric urea-based melatonin agonists (e.g., agomelatine analogs), which require phosgene equivalents and more stringent anhydrous conditions, and with the oxadiazole-containing S1P modulators (e.g., Ozanimod), which require multi-step heterocycle construction [2]. The symmetrical nature of the oxalamide electrophile enables controlled sequential amine addition, reducing the generation of symmetrical bis-adduct impurities and potentially improving lot-to-lot purity consistency for procurement.

Synthetic accessibility Oxalamide chemistry Comparator scaffold Procurement efficiency

Best Research and Industrial Application Scenarios for CAS 941934-03-8


Depression and Circadian Rhythm Disorder Drug Discovery Programs Requiring Dual Pharmacology

CAS 941934-03-8 is most appropriately deployed in early-stage CNS drug discovery programs targeting the melatonergic and serotonergic systems simultaneously. The patented dual mechanism of melatonin receptor agonism and 5-HT2C antagonism directly addresses the therapeutic rationale established by the clinical success of agomelatine for major depressive disorder [1]. This compound can serve as a tool for validating target engagement in recombinant cell lines expressing human MT1, MT2, and 5-HT2C receptors, and for benchmarking novel analogs within the same oxalamide series in functional assays (e.g., cAMP modulation for MT1/MT2; IP3 or calcium flux for 5-HT2C). Given the absence of published quantitative bioactivity data, initial characterization experiments are essential to establish the compound's potency and selectivity profile before integration into more advanced phenotypic screening cascades [1].

Chemical Probe for Deconvoluting S1P-Mediated vs. Melatonergic Effects in Phenotypic Screening

Because CAS 941934-03-8 shares its molecular formula (C23H24N4O3) and molecular weight (404.5 g/mol) with Ozanimod but engages an entirely orthogonal target panel, it can serve as a critical specificity control in phenotypic screening campaigns [2]. In assays where both S1P receptor modulation and melatonergic/serotonergic signaling could potentially contribute to observed phenotypes (e.g., lymphocyte trafficking, neuroinflammation, or circadian rhythm readouts), including this compound alongside Ozanimod enables the deconvolution of mechanism-specific effects. Laboratories procuring both compounds for this purpose should verify structural identity by NMR and LC-MS to ensure no cross-contamination or mislabeling, given the identical molecular weight [2].

Structure-Activity Relationship (SAR) Exploration of the Naphthyl-Morpholino Oxalamide Series

The convergent, modular synthesis of the oxalamide scaffold makes CAS 941934-03-8 an ideal starting point for systematic SAR campaigns within the N-(substituted naphthyl-ethyl) oxalamide series [3]. By retaining the naphthalen-1-yl and morpholin-4-yl pharmacophoric elements while varying the amide substituent, researchers can map the structural determinants of dual melatonin/5-HT2C activity vs. single-target selectivity. A panel of key comparators—including the N-(2-fluorophenyl) analog (CAS 941977-45-3), the N-(isoxazol-3-yl) analog (CAS 941933-94-4), and the N-(thiophen-2-yl) analog (CAS 941932-52-1)—should be procured and tested in parallel to correlate substituent electronic and steric parameters with functional activity at each receptor target [3].

Formulation and CNS Permeability Optimization Studies

The balanced physicochemical profile of CAS 941934-03-8—characterized by a lipophilic naphthalene core for membrane partitioning and an ionizable pyridin-4-yl group for salt formation—makes it a useful tool for investigating formulation strategies that optimize CNS exposure [4]. Researchers can use this compound to experimentally determine key parameters such as logD (pH 7.4), aqueous solubility (pH-dependent), and parallel artificial membrane permeability (PAMPA) or Caco-2 permeability, then compare these values against the thiophene analog (predicted lower logP) and the p-tolyl analog (predicted higher logP) to establish correlations between calculated and measured CNS drug-like properties [4]. These data can inform the design of subsequent analogs with improved brain penetration while retaining dual-target activity.

Quote Request

Request a Quote for N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.